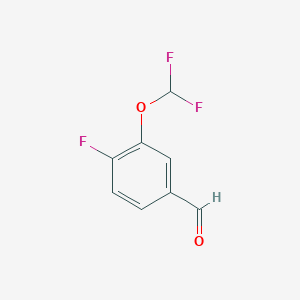![molecular formula C17H17NO3 B1420944 N-[3-(hydroxymethyl)phenyl]-3-(3-methoxyphenyl)prop-2-enamide CAS No. 1216353-78-4](/img/structure/B1420944.png)
N-[3-(hydroxymethyl)phenyl]-3-(3-methoxyphenyl)prop-2-enamide
Vue d'ensemble
Description
“N-[3-(hydroxymethyl)phenyl]-3-(3-methoxyphenyl)prop-2-enamide” is a chemical compound with the molecular formula C17H17NO3 . It has a molecular weight of 283.32 .
Molecular Structure Analysis
The molecular structure of this compound consists of a prop-2-enamide group attached to two phenyl rings. One of the phenyl rings has a hydroxymethyl (-CH2OH) group at the 3-position, and the other has a methoxy (-OCH3) group at the 3-position .Applications De Recherche Scientifique
Hepatoprotective Activity : Compounds similar to N-[3-(hydroxymethyl)phenyl]-3-(3-methoxyphenyl)prop-2-enamide have shown significant hepatoprotective activities. For example, tribulusimide D, a phenolic amide structurally related to N-[3-(hydroxymethyl)phenyl]-3-(3-methoxyphenyl)prop-2-enamide, exhibited hepatoprotective effects against tacrine-induced cytotoxicity in HepG2 cells (Byun et al., 2010).
Mass Spectrometry Analysis : Research involving N-(4-aminobutyl)-3-(4-hydroxyphenyl)prop-2-enamide revealed unique fragmentation patterns in mass spectrometry, useful for understanding molecular interactions and structures (Bigler & Hesse, 1995).
Intramolecular Hydrogen Bonding : Studies on beta-enaminones, which are chemically similar to N-[3-(hydroxymethyl)phenyl]-3-(3-methoxyphenyl)prop-2-enamide, have shown that steric and electronic factors play a crucial role in determining the strength of intramolecular N-H...O hydrogen bonds (Bertolasi et al., 2006).
Antioxidant Properties : Phenylpropanoids, closely related to N-[3-(hydroxymethyl)phenyl]-3-(3-methoxyphenyl)prop-2-enamide, have been isolated from plants and evaluated for their antioxidant activities. These compounds have shown significant potential in various antioxidant assays (Choudhary et al., 2008).
Molecular Interactions in Solutions : Studies on similar compounds in ethanol solutions have provided insights into molecular interactions, important for understanding the physicochemical properties of these molecules (Tekade et al., 2015).
Antibacterial and Antimycobacterial Activity : Certain N-alkoxyphenylanilides, structurally related to N-[3-(hydroxymethyl)phenyl]-3-(3-methoxyphenyl)prop-2-enamide, have shown antibacterial and antimycobacterial activities, indicating potential for medical applications (Goněc et al., 2015).
Propriétés
IUPAC Name |
(E)-N-[3-(hydroxymethyl)phenyl]-3-(3-methoxyphenyl)prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-21-16-7-3-4-13(11-16)8-9-17(20)18-15-6-2-5-14(10-15)12-19/h2-11,19H,12H2,1H3,(H,18,20)/b9-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIWYMDXAVBXOGC-CMDGGOBGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=CC(=O)NC2=CC=CC(=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=C/C(=O)NC2=CC=CC(=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4,4'-Difluoro-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B1420862.png)
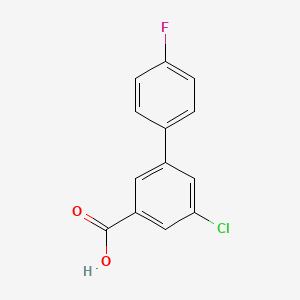

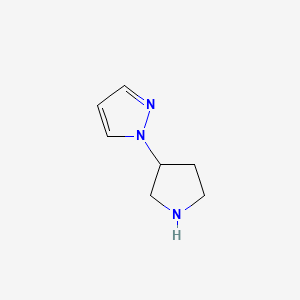


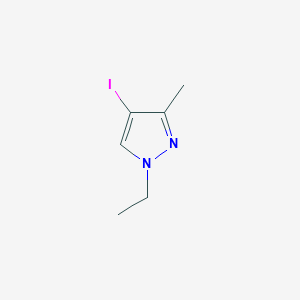
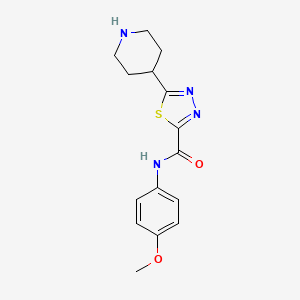
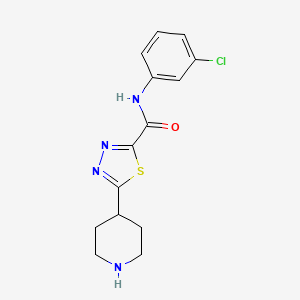
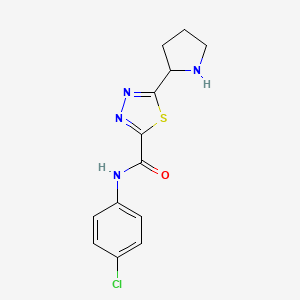
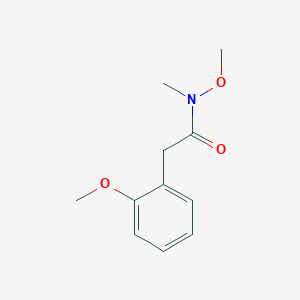
![1-[2-(Difluoromethoxy)-4-fluorophenyl]ethan-1-one](/img/structure/B1420879.png)
